

Revolutionizing Targeted Drug Delivery: Application Notes for TCO-C3-PEG3-C3-amine

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Compound of Interest

Compound Name: TCO-C3-PEG3-C3-amine

Cat. No.: B611254

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing drug specificity and minimizing off-target toxicity. Bioorthogonal chemistry has emerged as a powerful tool in this endeavor, enabling the precise conjugation of therapeutic payloads to targeting moieties. **TCO-C3-PEG3-C3-amine** is a novel heterobifunctional linker that stands at the forefront of this technology. It incorporates a trans-cyclooctene (TCO) group for exceptionally fast and selective click chemistry reactions with tetrazine partners, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility and reduce steric hindrance, and a terminal amine for versatile conjugation to drugs or other molecules of interest.^{[1][2][3]}

These application notes provide a comprehensive overview of **TCO-C3-PEG3-C3-amine**, including its properties, detailed protocols for its use in constructing antibody-drug conjugates (ADCs) and functionalizing nanoparticles, and illustrative data for these applications.

Chemical Properties and Structure

TCO-C3-PEG3-C3-amine is a PEG-based linker designed for bioconjugation.^[4] Its structure is optimized for creating stable and efficient drug delivery systems.

Property	Value	Reference
Chemical Name	(E)-cyclooct-4-en-1-yl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate	[2]
CAS Number	2028288-77-7	
Molecular Formula	C19H36N2O5	
Molecular Weight	372.51 g/mol	
Purity	>95%	
Solubility	Soluble in DMSO, DMF	
Storage	-20°C, protect from light	

Core Applications in Targeted Drug Delivery

The unique features of **TCO-C3-PEG3-C3-amine** make it an ideal linker for a variety of targeted drug delivery applications:

- **Antibody-Drug Conjugates (ADCs):** The amine group of the linker can be conjugated to a cytotoxic drug, and the TCO group can then be "clicked" to a tetrazine-modified antibody. This approach allows for the creation of ADCs with a precise drug-to-antibody ratio (DAR).
- **Nanoparticle Functionalization:** The linker can be used to modify the surface of nanoparticles, enabling the attachment of targeting ligands and therapeutic agents for targeted delivery to specific tissues or cells.
- **PROTACs:** This linker is also suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

Experimental Protocols

The following protocols provide a detailed methodology for the use of **TCO-C3-PEG3-C3-amine** in the development of targeted drug delivery systems.

Protocol 1: Synthesis of a TCO-Modified Drug

This protocol describes the conjugation of **TCO-C3-PEG3-C3-amine** to a drug containing a carboxylic acid group, such as the potent anti-cancer agent Monomethyl Auristatin E (MMAE).

Materials:

- **TCO-C3-PEG3-C3-amine**
- Drug with a carboxylic acid group (e.g., MMAE)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction vessel
- Stirring apparatus
- Reverse-phase HPLC for purification

Procedure:

- Dissolve the carboxylic acid-containing drug, EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
- Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid group.
- Dissolve **TCO-C3-PEG3-C3-amine** (1.1 equivalents) in a small amount of anhydrous DMF or DMSO.
- Add the **TCO-C3-PEG3-C3-amine** solution to the activated drug solution.
- Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring.
- Monitor the reaction progress by LC-MS.

- Upon completion, purify the TCO-modified drug by reverse-phase HPLC.
- Characterize the final product by mass spectrometry and NMR.

Protocol 2: Antibody-Drug Conjugate (ADC) Formation via Click Chemistry

This protocol outlines the conjugation of the TCO-modified drug to a tetrazine-functionalized antibody.

Materials:

- Tetrazine-modified antibody (prepared separately, e.g., by reacting a lysine residue with a tetrazine-NHS ester)
- TCO-modified drug (from Protocol 1)
- Phosphate-buffered saline (PBS), pH 7.4
- Reaction vessel
- Incubator or water bath at 37°C
- Size-exclusion chromatography (SEC) column for purification
- Hydrophobic Interaction Chromatography (HIC) for DAR analysis

Procedure:

- Dissolve the tetrazine-modified antibody in PBS (pH 7.4) to a concentration of 5-10 mg/mL.
- Dissolve the TCO-modified drug in DMSO to a concentration of 10 mM.
- Add a 5 to 10-fold molar excess of the TCO-modified drug solution to the antibody solution.
- Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.

- Purify the ADC from unreacted drug using a size-exclusion chromatography column equilibrated with PBS (pH 7.4).
- Determine the protein concentration of the purified ADC using a BCA assay.
- Analyze the drug-to-antibody ratio (DAR) of the ADC using HIC-HPLC.

Protocol 3: Nanoparticle Surface Functionalization

This protocol describes the functionalization of amine-presenting nanoparticles with **TCO-C3-PEG3-C3-amine** via an activated ester intermediate.

Materials:

- Amine-functionalized nanoparticles
- **TCO-C3-PEG3-C3-amine**
- Succinimidyl carbonate reagent
- Reaction buffer (e.g., PBS, pH 8.0-8.5)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Anhydrous DMSO or DMF
- Centrifuge and centrifuge tubes
- Dynamic Light Scattering (DLS) and Zeta Potential analyzer for characterization

Procedure:

- **Activation of TCO-C3-PEG3-C3-amine:** React **TCO-C3-PEG3-C3-amine** with a succinimidyl carbonate reagent in the presence of a non-nucleophilic base to form the TCO-PEG-NHS ester. Purify the activated linker.
- **Nanoparticle Preparation:** Suspend the amine-functionalized nanoparticles in the reaction buffer at a concentration of 1-10 mg/mL.

- **Linker Preparation:** Immediately before use, prepare a 10 mM solution of the activated TCO-PEG-NHS ester in anhydrous DMSO or DMF.
- **Conjugation Reaction:** Add a 20-fold molar excess of the dissolved activated linker to the nanoparticle suspension. The volume of the organic solvent should not exceed 10% of the total reaction volume.
- **Incubate the reaction** for 1-2 hours at room temperature with gentle stirring.
- **Quenching:** Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
- **Purification:** Remove unreacted linker and byproducts by centrifugation and resuspension in fresh reaction buffer. Repeat the washing steps 2-3 times.
- **Characterization:** Characterize the TCO-functionalized nanoparticles by DLS to determine the hydrodynamic diameter and polydispersity index (PDI), and by measuring the zeta potential to confirm changes in surface charge.

Illustrative Quantitative Data

The following tables provide representative data that could be expected from the synthesis and characterization of an ADC using a TCO-PEG linker and an MMAE payload.

Table 1: ADC Characterization

Parameter	Value	Method
Average Drug-to-Antibody Ratio (DAR)	3.8	HIC-HPLC
Monomer Purity	>95%	SEC-HPLC
Aggregation	<5%	SEC-HPLC

Table 2: In Vitro Cytotoxicity of a HER2-Targeted TCO-MMAE ADC

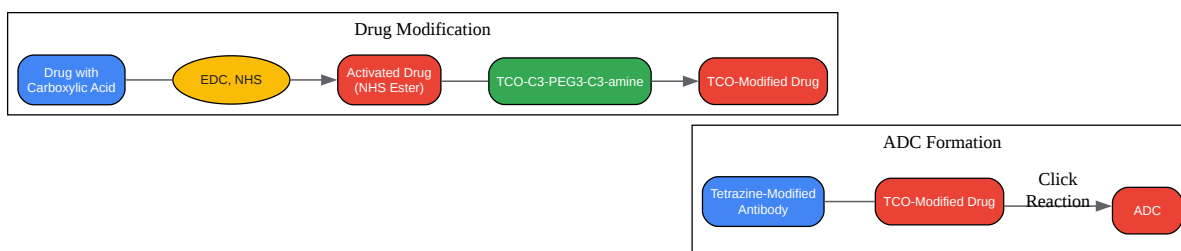
Cell Line	Target Expression	IC50 (nM)
SK-BR-3	HER2-positive	0.5
MDA-MB-468	HER2-negative	>100
Free MMAE	-	0.1

Table 3: In Vivo Efficacy in a HER2-Positive Xenograft Model

Treatment Group	Dose (mg/kg)	Tumor Growth Inhibition (%)
Vehicle Control	-	0
Non-targeting ADC	5	15
HER2-Targeted TCO-MMAE ADC	5	85

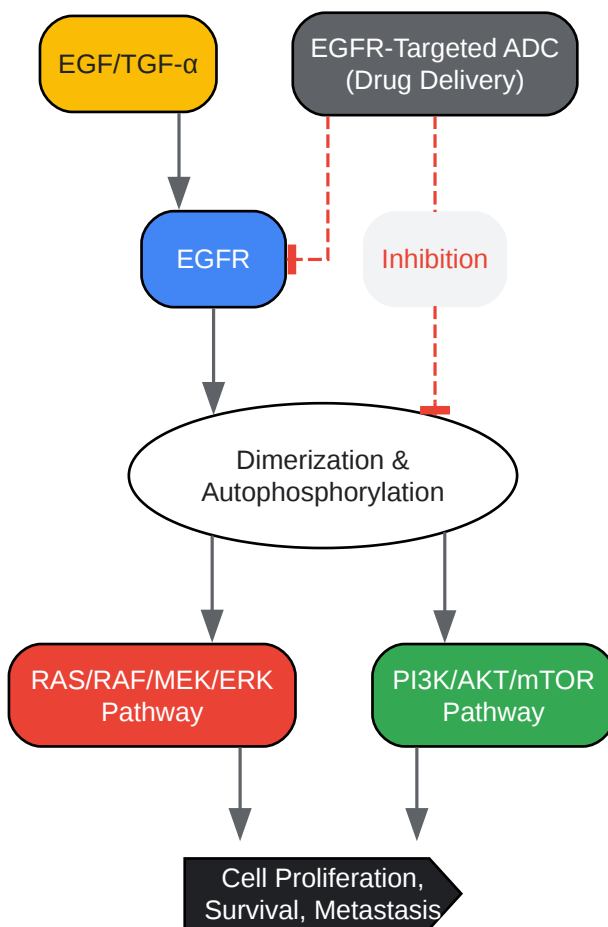
Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and biological signaling pathways relevant to the application of **TCO-C3-PEG3-C3-amine** in targeted drug delivery.



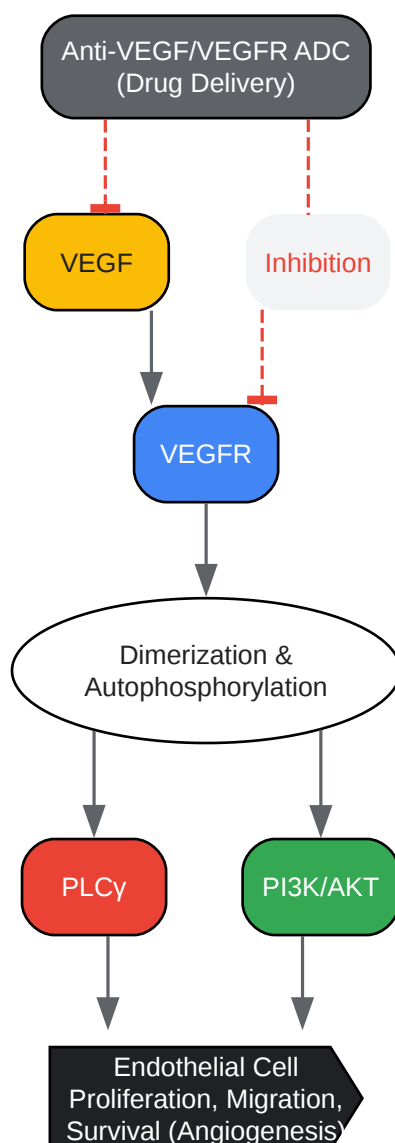
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Caption: Workflow for ADC synthesis using **TCO-C3-PEG3-C3-amine**.



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Caption: EGFR signaling pathway and ADC inhibition.



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Caption: VEGF signaling pathway and ADC inhibition.

Conclusion

TCO-C3-PEG3-C3-amine is a highly versatile and efficient linker for the development of targeted drug delivery systems. Its unique combination of a highly reactive TCO group for click chemistry, a solubilizing PEG spacer, and a functional amine handle provides researchers with a powerful tool to construct next-generation ADCs, functionalized nanoparticles, and other targeted therapeutics. The protocols and data presented herein serve as a valuable resource

for scientists and drug development professionals seeking to leverage the advantages of bioorthogonal chemistry in their research and development efforts.

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